molecular formula C8H16FN B15276855 [2-(Fluoromethyl)cyclohexyl]methanamine

[2-(Fluoromethyl)cyclohexyl]methanamine

Cat. No.: B15276855
M. Wt: 145.22 g/mol
InChI Key: LNJPOJGNOHUWCM-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)cyclohexyl]methanamine is an organic compound with the molecular formula C8H16FN It is a fluorinated amine, which means it contains a fluorine atom attached to a carbon atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Fluoromethyl)cyclohexyl]methanamine typically involves the fluorination of a cyclohexylmethanamine precursor. One common method is the reaction of cyclohexylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)cyclohexyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxaldehyde.

    Reduction: Formation of cyclohexylmethanamine or cyclohexane.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

[2-(Fluoromethyl)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Fluorocyclohexane: Contains a fluorine atom but lacks the amine group, leading to different reactivity and applications.

    Fluoromethylbenzene: Contains a fluoromethyl group attached to a benzene ring, offering different aromatic properties.

Uniqueness

[2-(Fluoromethyl)cyclohexyl]methanamine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

[2-(fluoromethyl)cyclohexyl]methanamine

InChI

InChI=1S/C8H16FN/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,10H2

InChI Key

LNJPOJGNOHUWCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)CF

Origin of Product

United States

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